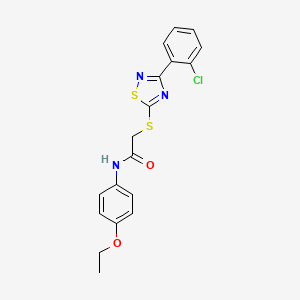

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

Propriétés

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-2-24-13-9-7-12(8-10-13)20-16(23)11-25-18-21-17(22-26-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMANLTXLDUMVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a thiadiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with synthesis methods and structure-activity relationships.

Structural Characteristics

This compound features a thiadiazole ring , which is known for its ability to interact with various biological targets due to its unique electronic properties. The presence of a 2-chlorophenyl group and an ethoxyphenyl acetamide moiety enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 10.10 µg/mL against breast adenocarcinoma (MCF-7) cells, comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

- Mechanism of Action : Thiadiazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to our target were reported to inhibit the proliferation of MCF-7 cells through mechanisms involving downregulation of key oncogenic pathways .

Antimicrobial Activity

The thiadiazole moiety has also been linked to antimicrobial properties:

- Broad Spectrum Activity : Research indicates that compounds containing thiadiazole structures exhibit activity against a range of bacteria and fungi. The unique structure allows these compounds to disrupt microbial cell membranes .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their potential anti-inflammatory effects:

- Inhibition of Inflammatory Mediators : Some studies have suggested that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural components:

- Substituent Effects : Variations in the substituents on the thiadiazole ring can lead to enhanced potency. For instance, shifting the ethoxy group from the para-position to the ortho-position resulted in a fourfold increase in anticancer activity .

| Compound | Substituent Position | IC50 (µg/mL) |

|---|---|---|

| 1 | Para | 10.10 |

| 2 | Ortho | 5.36 |

| 3 | Meta | 9.60 |

Synthesis Methods

The synthesis of This compound typically involves several steps:

- Formation of Thiadiazole Ring : Reaction between 2-chlorobenzoyl chloride and thiosemicarbazide.

- Cyclization : The intermediate undergoes cyclization to form the thiadiazole structure.

- Final Coupling : The thiadiazole derivative is then reacted with ethoxyphenyl amine and acetic anhydride to yield the target compound.

Applications De Recherche Scientifique

Structural Characteristics

The compound's structure incorporates a thiadiazole ring, a 2-chlorophenyl group, and an acetamide functional group. These features suggest potential interactions with biological targets, enhancing its selectivity and potency against specific diseases.

Anticancer Activity

Research indicates that compounds featuring thiadiazole structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways:

- Cell Line Studies : In vitro studies have shown that this compound can induce cytotoxic effects in several human cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.75 |

| A-431 | 1.98 |

| HT29 | 1.61 |

This data suggests that the compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against common pathogens. Thiadiazole derivatives are known for their ability to inhibit bacterial growth:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that the compound possesses potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of Thiadiazole Ring : Utilizing methods such as Hantzsch thiazole synthesis.

- Substitution Reactions : Introducing the 2-chlorophenyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiadiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives similar to this compound in treating various ailments:

Case Study: Cytotoxicity Evaluation

In comparative studies involving various thiadiazole derivatives, this specific compound showed promising results in terms of cytotoxicity against cancer cells, reinforcing its potential application in cancer therapy.

Antimicrobial Evaluation

Studies assessing the antibacterial activity of thiadiazole derivatives have consistently shown that these compounds can effectively inhibit bacterial growth, supporting their use as antimicrobial agents in clinical settings.

Comparaison Avec Des Composés Similaires

Heterocyclic Core Modifications

The 1,2,4-thiadiazole ring in the target compound distinguishes it from analogs with triazole, pyridine, or thiazolidinone cores. Key comparisons include:

- 1,2,4-Triazole Derivatives: 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide (): Replacing thiadiazole with triazole reduces ring strain and alters electronic properties. The allyl and phenyl substituents on the triazole may enhance steric bulk compared to the 2-chlorophenyl group in the target compound . This modification could affect solubility and target affinity .

- Thiazolidinone Derivatives: N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (): The thiazolidinone core introduces a ketone and imine group, enabling tautomerism.

Substituent Variations on the Heterocycle

- 2-Chlorophenyl vs. Other Aromatic Groups :

- The 2-chlorophenyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects. In contrast, 5-(thiophen-2-yl)-4H-1,2,4-triazole analogs () incorporate sulfur-containing heteroaromatic rings, which may improve π-π stacking interactions .

- 4-Methoxyphenyl and 4-Pyridinyl Substituents (): Methoxy groups enhance solubility via polarity, while pyridinyl groups introduce basicity, affecting pharmacokinetic profiles .

Acetamide Substituent Modifications

- N-(4-Ethoxyphenyl) vs. Other Aromatic Amides :

- N-(3-Methoxyphenyl) () and N-(4-Fluorophenyl) () analogs demonstrate how substituent position and electronegativity influence bioactivity. The 4-ethoxy group in the target compound balances lipophilicity and metabolic resistance compared to smaller groups like fluorine .

- N-(4-(Benzyloxy)phenyl) (): Bulky benzyloxy substituents may hinder membrane permeability but improve target specificity .

Q & A

Q. Optimization Strategies :

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature : Gradual heating (40–60°C) reduces side reactions.

Q. Table 1: Yield Optimization Under Different Conditions

| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Standard protocol | None | Dioxane | 25 | 65 |

| TBAB (5 mol%) | TBAB | DMF | 40 | 82 |

| Microwave-assisted | None | DMSO | 60 (10 min) | 89 |

How can researchers investigate structure-activity relationships (SAR) to enhance biological activity?

Advanced Research Question

SAR studies focus on modifying substituents to improve target binding or pharmacokinetics:

Q. Methodology :

- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.

- Molecular docking : Simulate binding to target enzymes (e.g., EGFR tyrosine kinase) using AutoDock Vina .

What analytical techniques are critical for characterizing purity and structural integrity?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiadiazole and acetamide moieties (e.g., H NMR: δ 7.2–8.1 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 433.5) .

Q. Table 2: Key Analytical Parameters

| Technique | Parameter | Target Specification |

|---|---|---|

| HPLC | Purity | ≥95% (λ = 254 nm) |

| H NMR | Aromatic proton integration | Matches theoretical peaks |

| MS | Molecular ion | m/z 433.5 ± 0.5 |

What strategies resolve contradictions in cytotoxicity data across cell lines?

Advanced Research Question

Discrepancies may arise due to cell line heterogeneity or assay conditions. Solutions include:

- Standardized protocols : Use identical passage numbers, serum concentrations, and incubation times .

- Mechanistic studies : Compare apoptosis (Annexin V staining) vs. necrosis (LDH release) pathways.

- Meta-analysis : Aggregate data from ≥3 independent labs to identify trends .

What safety protocols are essential for handling this compound?

Basic Research Question

- Storage : Keep in airtight containers at 2–8°C, away from moisture and light .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with activated charcoal; avoid water contact to prevent hydrolysis .

How can in vitro findings be translated into in vivo models?

Advanced Research Question

- Pharmacokinetic (PK) studies : Assess oral bioavailability in rodents using LC-MS/MS plasma analysis.

- Formulation : Use PEGylated nanoparticles to enhance solubility and reduce hepatic clearance .

- Toxicity screening : Monitor liver/kidney function markers (ALT, creatinine) in repeated-dose studies.

What computational methods predict binding affinity with target enzymes?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å over 100 ns) .

- Free Energy Perturbation (FEP) : Calculate binding energy differences between derivatives (ΔΔG < ±1 kcal/mol).

How are stability studies designed under varying pH and temperature?

Basic Research Question

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days.

- Analysis : Monitor degradation products via HPLC-MS.

Q. Table 3: Stability Profile

| Condition | Degradation Products | % Parent Remaining |

|---|---|---|

| Acidic (pH 2) | Hydrolyzed thiadiazole | 78% |

| Basic (pH 10) | Acetamide cleavage | 65% |

| Thermal (40°C) | No significant change | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.